(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone

Description

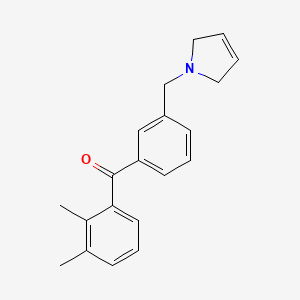

The compound "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone" features a methanone core bridged between two aromatic systems: a 2,3-dimethylphenyl group and a 3-substituted phenyl ring bearing a 2,5-dihydro-1H-pyrrole moiety. This structure combines aromaticity with a partially saturated pyrrole ring, which may influence electronic and steric properties.

Properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-7-5-10-19(16(15)2)20(22)18-9-6-8-17(13-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHLHUZFCPXEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643484 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-13-1 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone involves a multistep process. One common synthetic route includes the reaction of bis(2,4-dimethylphenyl)methanone with 2,5-dihydro-1H-pyrrole-1-carbaldehyde. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly in the fields of oncology and neurology.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analog: (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

A closely related analog (CAS 898790-22-2) differs only in the substituent positions on the dimethylphenyl group (2,6-dimethyl vs. 2,3-dimethyl). This positional isomerism impacts steric hindrance and electronic distribution.

Table 1: Key Structural Comparisons

Heterocyclic Variations

Pyrazoline-Based Methanones

Compounds like (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanone () replace the pyrrole ring with a pyrazoline scaffold. Synthetically, these derivatives are prepared via cyclo-condensation of chalcones with 4-hydroxybenzhydrazide in ethanol/NaOH (3–8 hours), contrasting with pyrrole-based analogs that may require DMSO and potassium carbonate .

Pyrrole Derivatives with Trifluoromethoxy Substituents

describes 2,5-dimethyl-3-(2-O-substituted 1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles. The trifluoromethoxy group enhances electron-withdrawing properties and metabolic stability compared to methyl substituents. Such derivatives are synthesized via nucleophilic substitution in DMSO at 45–50°C, suggesting that electron-deficient aryl groups may necessitate polar aprotic solvents .

Biological Activity

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone, also known by its CAS number 898749-26-3, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyrrole ring and a methanone functional group, which are known to influence biological interactions. The presence of the dimethyl and pyrrole substituents may enhance lipophilicity and metabolic stability, potentially affecting its bioactivity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from structural similarities with other active compounds. Generally, compounds with similar structures may interact with various biological targets including enzymes and receptors. The trifluoromethyl group in particular is known to enhance binding affinity towards certain molecular targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, N-aryl-2,5-dimethylpyrrole derivatives have shown activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains . The mechanism is believed to involve inhibition of the MmpL3 protein, a crucial target for antimycobacterial drug discovery .

Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of various N-aryl-2,5-dimethylpyrrole derivatives demonstrated that some compounds displayed submicromolar activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Inhibition of Cyclooxygenase

Another investigation into similar compounds revealed their ability to inhibit cyclooxygenase activity in vitro. This suggests potential applications as anti-inflammatory agents. The relationship between structure and activity was emphasized, indicating that specific substitutions can significantly alter biological responses .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3-(Pyrrol-1-ylmethyl)phenyl)(2-methylphenyl)methanone | Pyrrole ring without trifluoromethyl | Moderate antimicrobial |

| (3-(Pyrrol-1-ylmethyl)phenyl)(2-chlorophenyl)methanone | Chlorine substituent | Enhanced anti-inflammatory properties |

The presence of the trifluoromethyl group in the compound under discussion appears to confer unique properties that may enhance its therapeutic potential compared to structurally similar molecules.

Research Findings Summary

Research indicates that this compound has significant potential in drug design due to its structural characteristics. Its activity against resistant strains of pathogens positions it as a candidate for further development in antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.